molecular formula C37H28N2 B12596706 2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole CAS No. 643029-54-3

2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole

Cat. No.: B12596706
CAS No.: 643029-54-3
M. Wt: 500.6 g/mol
InChI Key: HHYKNFMVZOEZNN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a central imidazole ring substituted with two naphthalen-1-yl phenyl groups and two methyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-1-yl phenyl ketone with an appropriate amine under acidic conditions, followed by cyclization to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole stands out due to its unique combination of structural features, making it highly versatile in various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in electronic materials highlight its distinctiveness .

Properties

CAS No.

643029-54-3

Molecular Formula

C37H28N2

Molecular Weight

500.6 g/mol

IUPAC Name

2,2-dimethyl-4,5-bis(4-naphthalen-1-ylphenyl)imidazole

InChI

InChI=1S/C37H28N2/c1-37(2)38-35(29-21-17-27(18-22-29)33-15-7-11-25-9-3-5-13-31(25)33)36(39-37)30-23-19-28(20-24-30)34-16-8-12-26-10-4-6-14-32(26)34/h3-24H,1-2H3

InChI Key

HHYKNFMVZOEZNN-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(C(=N1)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)C

Origin of Product

United States

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